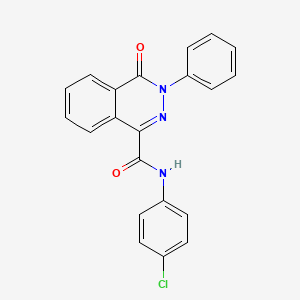

N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

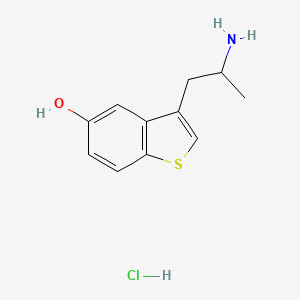

N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide, also known as CPDC or phthalazinecarboxamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDC is a heterocyclic compound that contains a phthalazine ring and a carboxamide group.

Applications De Recherche Scientifique

Radioligand Development for PET Imaging

N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide has been explored in the development of radioligands for positron emission tomography (PET) imaging. A study synthesized derivatives of this compound as potential ligands for PET imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain (Kil et al., 2014).

Antimicrobial Agents

The compound's derivatives have been investigated for their antimicrobial properties. For instance, a series of derivatives were synthesized and screened for in vitro antibacterial and antifungal activities against various microbes (Desai et al., 2011).

Polyamide and Polyimide Synthesis

The compound has been utilized in the synthesis of polyamides and polyimides, which are important in the production of high-performance materials. A study used a related compound as a monomer to synthesize polyamides and polyimides, which demonstrated excellent solubility and thermal stability (Yang & Lin, 1994).

Heat Resistant Resin Development

Derivatives of N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide have been used to develop heat-resistant resins. A study synthesized soluble and curable poly(phthalazinone ether amide)s with terminal cyano groups for this purpose (Yu et al., 2009).

Drug Component Synthesis

The compound has also been integrated into the design and synthesis of new drugs. For example, a study designed and synthesized new compounds containing biologically active segments, including β-lactam containing drugs and cyclic imides, using derivatives of the compound (Fadel & Al-Azzawi, 2021).

Mécanisme D'action

Target of Action

The primary targets of N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide are currently unknown. This compound is structurally similar to other aromatic compounds that have been found to bind with high affinity to multiple receptors

Mode of Action

It is known that aromatic compounds can interact with their targets in a variety of ways, including through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, which can in turn affect cellular processes.

Biochemical Pathways

Aromatic compounds are known to have diverse biological activities and can affect a wide range of biochemical pathways

Pharmacokinetics

A study on similar compounds suggests that they have good kinetic solubilities and are metabolically stable in vitro . These properties could potentially impact the bioavailability of the compound.

Result of Action

Aromatic compounds are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For example, certain compounds can be degraded or transformed under specific environmental conditions, potentially affecting their efficacy

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O2/c22-14-10-12-15(13-11-14)23-20(26)19-17-8-4-5-9-18(17)21(27)25(24-19)16-6-2-1-3-7-16/h1-13H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWCWHDHJBEYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2862982.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2862987.png)

![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)

![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)

![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)

![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)